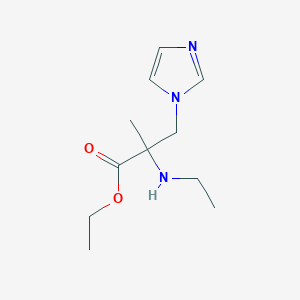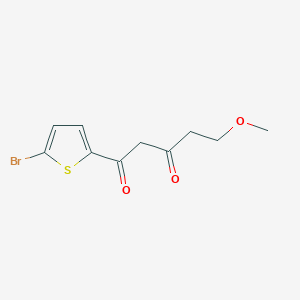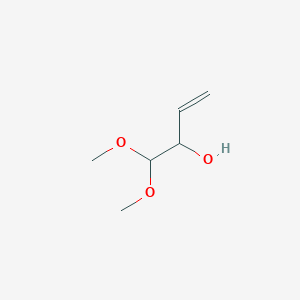
1,1-Dimethoxybut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxybut-3-en-2-ol is an organic compound with the molecular formula C6H12O3 It is a hydroxyacetal, which means it contains both hydroxyl and acetal functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxybut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. Enzymatic resolution is one such method, where lipases are used to selectively acylate or hydrolyze the compound, providing high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxybut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Dimethoxybut-3-en-2-ol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1-dimethoxybut-3-en-2-ol involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for lipases, leading to selective acylation or hydrolysis. The presence of both hydroxyl and acetal groups allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxypent-4-en-2-ol: Similar in structure but with an additional carbon atom, leading to different reactivity and applications.
(2E)-1,4-Dimethoxybut-2-en-1-yl acetate: An olefinic compound with similar functional groups but different reactivity due to the presence of an acetate group.
Uniqueness
1,1-Dimethoxybut-3-en-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1,1-dimethoxybut-3-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)6(8-2)9-3/h4-7H,1H2,2-3H3 |
Clave InChI |
KJOFBUHHSFLXAJ-UHFFFAOYSA-N |
SMILES canónico |
COC(C(C=C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




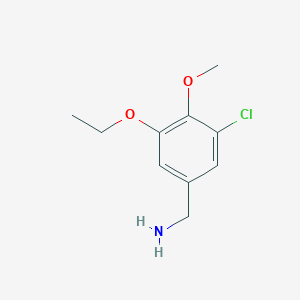


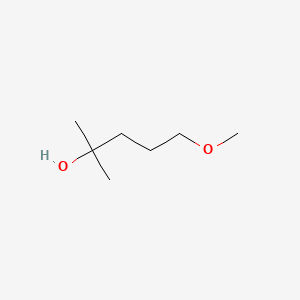

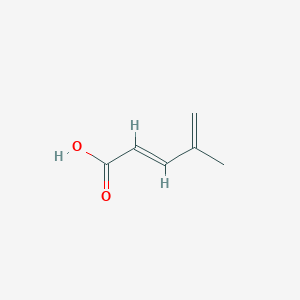

![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
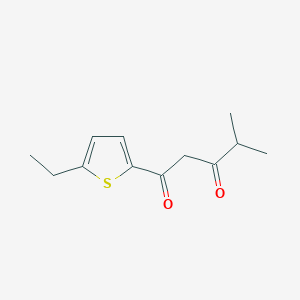
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
